1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
This compound is a pyrrolo[1,2-a]pyrazine derivative featuring a 4-fluorophenyl group at position 1 and a 4-nitrobenzenesulfonyl group at position 2. The 4-nitrobenzenesulfonyl substituent introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and binding interactions in biological systems .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEJOOKQEYCFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multiple steps, including the formation of the tetrahydropyrrolo[1,2-a]pyrazine core and subsequent functionalization with fluorophenyl and nitrophenylsulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Core Heterocycle Reactivity
The pyrrolo[1,2-a]pyrazine scaffold exhibits reactivity typical of nitrogen-containing heterocycles:
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Electrophilic Aromatic Substitution (EAS): The electron-rich pyrrole ring undergoes bromination or nitration at specific positions. For example, bromination with N-bromosuccinimide (NBS) in DMF yields 6-bromo derivatives .
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Alkylation/Acylation: The tertiary amine in the pyrazine ring facilitates alkylation under basic conditions. Ethyl bromoacetate or acyl chlorides introduce substituents at the nitrogen.
Table 1: Heterocyclic Core Reactions
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Bromination | NBS, DMF, Li₂CO₃, 60°C | 6-Bromo-pyrrolo[1,2-a]pyrazine | |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-Alkylated pyrrolo[1,2-a]pyrazine |
4-Nitrobenzenesulfonyl Group Reactivity
The sulfonyl group participates in nucleophilic displacement or reduction:
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Nucleophilic Substitution: The nitrobenzenesulfonyl moiety acts as a leaving group in SN2 reactions with amines or thiols. For instance, treatment with morpholine replaces the sulfonyl group.
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-aminobenzenesulfonyl derivatives .
Table 2: Sulfonyl Group Transformations
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Displacement | Morpholine, DCM, RT | Morpholine-substituted derivative | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 4-Aminobenzenesulfonyl analog |
4-Fluorophenyl Substituent Reactivity
The fluorophenyl group influences electronic properties but is relatively inert under mild conditions:
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Electrophilic Substitution: Harsh nitration (HNO₃/H₂SO₄) introduces nitro groups at the meta position due to fluorine’s electron-withdrawing effect.
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Suzuki Coupling: The aryl fluoride undergoes cross-coupling with boronic acids under Pd catalysis .
Table 3: Fluorophenyl Modifications
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-substituted analog |
Functionalization via Enaminone Intermediates
The compound’s synthesis involves enaminone precursors, enabling further derivatization:
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Cyclization: Enaminones (e.g., from 2-formylpyrroles) react with ammonium acetate to form pyrrolo[1,2-a]pyrazines .
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Cross-Coupling: Palladium-catalyzed reactions introduce aryl or heteroaryl groups at the pyrazine position .
Biological Activity and Mechanistic Insights
While not directly a chemical reaction, the nitrobenzenesulfonyl group enhances binding to biological targets. In RSV polymerase inhibition studies, analogous sulfonamides showed EC₅₀ values of 0.06–0.32 µM .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exhibit promising anticancer properties. For instance, the incorporation of nitrobenzene sulfonyl groups has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of pyrrolo[1,2-a]pyrazine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against microbial pathogens.
Fluorescent Probes
Due to its distinctive electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. Fluorinated compounds often exhibit enhanced photostability and brightness, making them suitable for tracking cellular processes in live cells. The sulfonyl group can serve as a functional handle for conjugation with other biomolecules or imaging agents.
Data Tables
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of the nitro group in enhancing cytotoxicity through redox cycling mechanisms.
Case Study 2: Antimicrobial Testing
In another research effort, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting that modifications to the pyrrolo[1,2-a]pyrazine core could lead to new classes of antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[1,2-a]Pyrazine Derivatives
<sup>†</sup> Molecular formula inferred from structural analogs: Likely C19H15FN3O4S (MW ~408.4).
Key Comparative Insights:
Substituent Effects on Reactivity and Stability :
- The 4-nitrobenzenesulfonyl group in the target compound is more electron-withdrawing than the 4-methoxy-3-(trifluoromethyl)benzoyl group in V003-3819 , which may reduce nucleophilic attack susceptibility compared to the ketone in Azabuperone .
- Methoxy groups (e.g., in ) increase solubility in polar solvents, whereas trifluoromethyl groups (V003-3819) enhance lipophilicity and metabolic resistance .
Dipyrrolopyrazines () exhibit extended conjugation for optoelectronic applications, unlike the sulfonyl/ketyl-substituted analogs .
Synthetic Challenges :
- The 4-nitrobenzenesulfonyl group may complicate regioselective functionalization due to steric hindrance, contrasting with the straightforward amination of dipyrrolopyrazines .
Research Findings and Data
- NMR Trends :
- The methoxy signal in 1-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]pyrazine (δ 3.90 ppm, singlet) contrasts with the deshielded aromatic protons in nitro-substituted analogs (δ 8.0–8.3 ppm) , highlighting electronic differences.
Biological Activity
1-(4-Fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse sources.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-fluorophenyl and 4-nitrobenzenesulfonyl chloride with appropriate pyrrole derivatives. The synthesis typically yields a solid product that can be characterized using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzenesulfamide derivatives demonstrated inhibitory effects against various pathogens by targeting bacterial cell wall synthesis and disrupting metabolic pathways .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are crucial in the inflammatory response mediated by Toll-like receptors (TLRs) . The inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) further supports its potential as an anti-inflammatory agent.
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor activity. For example, some derivatives have shown efficacy in preclinical models against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with tumor growth.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications at the nitrogen and sulfur positions can enhance or diminish its efficacy against specific biological targets. For instance, the introduction of electron-withdrawing groups has been associated with increased potency in inhibiting COX-2 .
Q & A
What synthetic strategies are employed for the preparation of pyrrolo[1,2-a]pyrazine derivatives with fluorophenyl and sulfonyl substituents?
Basic
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves multi-step protocols, including cyclization, coupling reactions, and functional group modifications. For example:
- Key steps :
- Optimization : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions and anhydrous conditions to minimize side reactions.
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | H₂SO₄ (cat.), reflux | 60-75% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50-85% | |
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, pyridine | 70-90% |
Methodological Tip : Monitor reaction progress via TLC or LC-MS to ensure intermediate purity.
Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Basic
Structural elucidation requires a combination of techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Confirms stereochemistry and substituent orientation. For example, similar compounds show planar pyrazine rings with dihedral angles <10° between fused rings .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₅FN₃O₄S: 408.0721) .
Critical Note : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
How can computational methods like MCTDH elucidate the photophysical properties of pyrrolo[1,2-a]pyrazine derivatives?
Advanced
The multiconfiguration time-dependent Hartree (MCTDH) method enables analysis of excited-state dynamics:
- Application : Simulate UV-Vis absorption spectra by modeling vibronic coupling between S₁ and S₂ states .
- Key Parameters :
| Computational Task | Method | Outcome | Reference |
|---|---|---|---|
| Excited-state dynamics | MCTDH | S₂ absorption spectrum matching experimental data | |
| Vibronic coupling | DFT/MRCI | Quantifies S₁-S₂ energy gap (~1.2 eV) |
Research Gap : Extend simulations to include solvent effects (e.g., PCM model) for aqueous bioactivity studies.
What strategies optimize the bioactivity of pyrrolo[1,2-a]pyrazine derivatives through structure-activity relationship (SAR) studies?
Advanced
SAR optimization involves systematic substituent variation and biological screening:
- Key Modifications :
- Biological Assays :
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 4-Fluorophenyl | Improved lipophilicity (logP ~2.5) | |
| 4-Nitrobenzenesulfonyl | Enhanced electron-withdrawing capacity |
Recommendation : Use fragment-based drug design (FBDD) to prioritize substituents with favorable ADMET profiles.
How do electron-withdrawing groups (e.g., nitrobenzenesulfonyl) influence the compound’s electronic properties for material applications?
Advanced
The nitrobenzenesulfonyl group enhances electron-deficient character, relevant for n-type semiconductors:
- Electronic Properties :
- Applications :
Synergy : Pair with electron-donating groups (e.g., piperazine) to balance charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
